

(R)-Methyl 3-hydroxydecanoate: A Technical Examination of its Cytotoxic and Immunosuppressive Potential

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Compound of Interest

Compound Name: (R)-Methyl 3-hydroxydecanoate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

(R)-Methyl 3-hydroxydecanoate is a chiral ester belonging to the class of medium-chain 3-hydroxy fatty acid methyl esters. While direct and extensive research on the specific cytotoxic and immunosuppressive properties of this particular molecule is limited, emerging studies on its parent compound, (R)-3-hydroxydecanoic acid, and related molecules suggest a potential for significant biological activity. This technical guide aims to consolidate the available, albeit indirect, evidence to provide a foundational understanding for researchers and drug development professionals. It will explore the inferred cytotoxic and immunomodulatory characteristics, detail relevant experimental protocols for future investigation, and visualize potential signaling pathways.

Inferred Biological Properties

While a commercial supplier notes that **(R)-Methyl 3-hydroxydecanoate** possesses cytotoxic and immunosuppressive properties, peer-reviewed experimental data to substantiate this claim is currently scarce^[1]. However, research on the parent acid, (R)-3-hydroxydecanoic acid, and other structurally similar compounds provides valuable insights into its potential activities.

Putative Cytotoxic Effects

The potential for **(R)-Methyl 3-hydroxydecanoate** to exhibit cytotoxic effects can be inferred from studies on its parent acid and other medium-chain fatty acids. For instance, the conjugation of (R)-3-hydroxydecanoic acid with a peptide has been shown to enhance its anti-cancer activity[2]. This suggests that while the molecule itself may have some inherent cytotoxicity, its efficacy could be significantly improved with targeted delivery mechanisms. Furthermore, other medium-chain fatty acids have been observed to sensitize cancer cells to ferroptosis, a specific form of programmed cell death, indicating a possible mechanism of action[3]. Polymers of 3-hydroxyalkanoates, known as polyhydroxyalkanoates (PHAs), are generally regarded as biocompatible with low cytotoxicity; however, the monomeric forms, such as **(R)-Methyl 3-hydroxydecanoate**, may exhibit distinct biological activities[4][5][6][7][8][9].

Potential Immunomodulatory and Immunosuppressive Properties

The immunomodulatory potential of **(R)-Methyl 3-hydroxydecanoate** is suggested by the anti-inflammatory and anti-allergic properties of its parent compound, 3-hydroxydecanoic acid (3-HDA). Studies have shown that 3-HDA can reduce the production of inflammatory mediators such as reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF- α), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2) in macrophages[10][11].

Conversely, evidence also points towards a potential immunostimulatory role. A related compound, 3-hydroxydodecanoic acid, has been found to elicit a potent anti-tumor immune response by activating the GPR84 receptor, which leads to enhanced infiltration and cytotoxicity of CD8+ T cells[12][13]. This suggests that **(R)-Methyl 3-hydroxydecanoate** might not be purely immunosuppressive but could have more complex immunomodulatory effects depending on the cellular context and target. The broader class of fatty acids is known to have diverse effects on the immune system[14][15][16].

Quantitative Data Summary

Due to the limited specific research on **(R)-Methyl 3-hydroxydecanoate**, a comprehensive table of quantitative data from direct studies cannot be provided. The following table summarizes qualitative findings and data from studies on closely related compounds to guide future research.

Compound	Biological Activity	Cell Line / Model	Observed Effect	Reference
(R)-3-hydroxydecanoic acid (conjugated to a peptide)	Anti-cancer	Cancer cell lines	Enhanced anti-cancer activity of the peptide	[2][17]
3-hydroxydecanoic acid	Anti-inflammatory	RAW264.7 murine macrophages	Reduced LPS-induced ROS, TNF- α , COX-2, and PGE2	[10][11]
3-hydroxydecanoic acid	Anti-allergic	RBL-2H3 rat mast cells	Reduced degranulation and histamine release	[10][11]
Medium-chain fatty acids	Sensitization to ferroptosis	Various cancer cell lines	Enhanced cancer cell death	[3]
3-hydroxydodecanoic acid	Anti-tumor immune response	In vivo cancer models	Enhanced CD8+ T cell infiltration and cytotoxicity via GPR84	[12][13]

Experimental Protocols

The following are detailed, generic methodologies for key experiments that would be essential to elucidate the cytotoxic and immunosuppressive properties of **(R)-Methyl 3-hydroxydecanoate**.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability.

- **Cell Seeding:** Plate cells (e.g., a cancer cell line or immune cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

- Compound Treatment: Prepare serial dilutions of **(R)-Methyl 3-hydroxydecanoate** in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cytotoxicity.
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

- Cell Treatment: Treat cells with various concentrations of **(R)-Methyl 3-hydroxydecanoate** for a specified period.
- Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
- Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and

late apoptotic/necrotic cells are both Annexin V and PI positive.

- Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

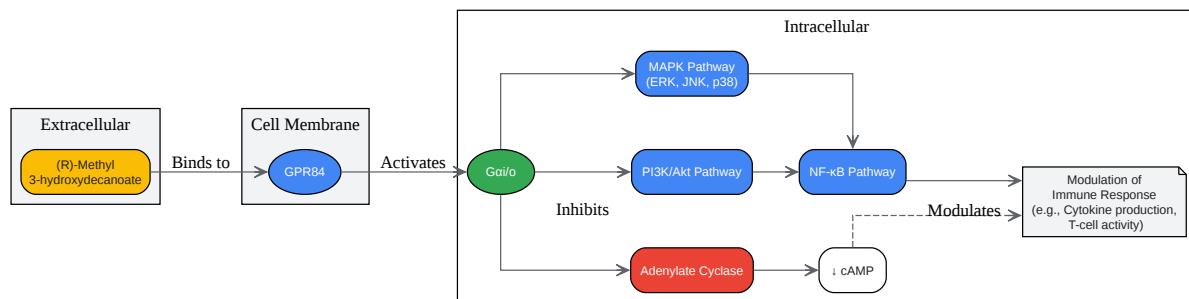
Immunosuppression Assay (T-cell Proliferation Assay)

This assay measures the effect of the compound on the proliferation of activated T-cells.

- Immune Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Cell Labeling: Label the PBMCs with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).
- Cell Culture and Stimulation: Plate the labeled PBMCs in a 96-well plate. Add a T-cell mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads) to stimulate proliferation.
- Compound Treatment: Add serial dilutions of **(R)-Methyl 3-hydroxydecanoate** to the wells.
- Incubation: Incubate the plate for 3-5 days.
- Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a stepwise reduction in fluorescence intensity.
- Data Analysis: Quantify the percentage of proliferating T-cells in the presence of the compound compared to the stimulated control to determine the immunosuppressive effect.

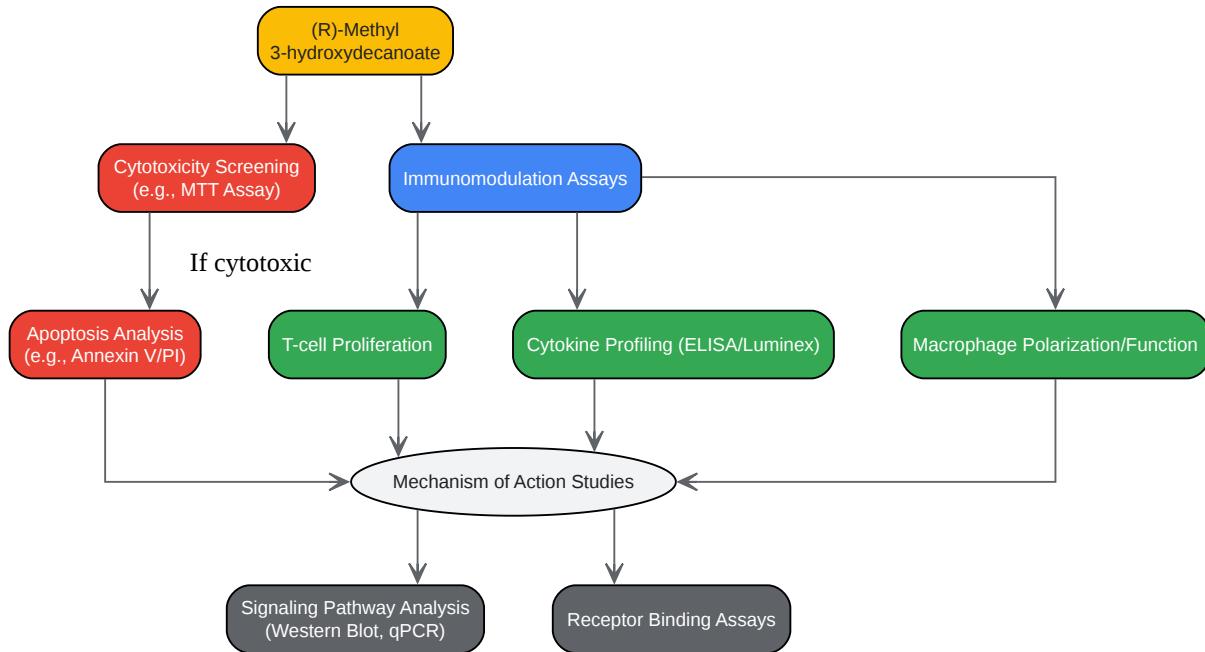
Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize a potential signaling pathway and a general experimental workflow for investigating the bioactivity of **(R)-Methyl 3-hydroxydecanoate**.



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Caption: Postulated GPR84 signaling pathway for **(R)-Methyl 3-hydroxydecanoate**.

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Caption: General experimental workflow for bioactivity assessment.

Conclusion

While direct experimental evidence for the cytotoxic and immunosuppressive properties of **(R)-Methyl 3-hydroxydecanoate** is not yet robust, the existing literature on its parent acid and related medium-chain 3-hydroxy fatty acids provides a compelling rationale for further investigation. The anti-inflammatory effects of 3-hydroxydecanoic acid and the anti-tumor immune responses induced by similar molecules suggest that **(R)-Methyl 3-hydroxydecanoate** could be a valuable lead compound for the development of novel therapeutics. The experimental protocols and potential signaling pathways outlined in this guide offer a framework for future research to systematically characterize its biological activities and unlock its therapeutic potential. Rigorous investigation is required to confirm these inferred properties and to establish a clear understanding of its mechanism of action.

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